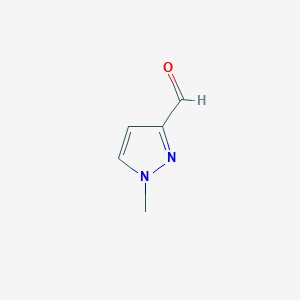

1-methyl-1H-pyrazole-3-carbaldehyde

Descripción

Significance of Pyrazole (B372694) Derivatives in Heterocyclic Chemistry Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. Current time information in Bangalore, IN.rsc.org The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide array of biologically active compounds. mdpi.com Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties. nih.govmdpi.comresearchgate.net This has led to their incorporation into numerous commercially available drugs. Beyond pharmaceuticals, pyrazole derivatives are integral to the development of agrochemicals, such as fungicides and insecticides, as well as materials with unique optical and electronic properties. rsc.orgnih.gov

Overview of 1-Methyl-1H-pyrazole-3-carbaldehyde as a Key Synthetic Intermediate

This compound, with the chemical formula C₅H₆N₂O, serves as a crucial building block in organic synthesis. oszk.hu Its structure, featuring a reactive aldehyde group attached to the methylated pyrazole ring, makes it a versatile precursor for the construction of a diverse range of more complex molecules. The aldehyde functionality allows for a variety of chemical transformations, including condensations, oxidations, and reductions, enabling the introduction of new functional groups and the formation of larger, more elaborate molecular frameworks. This versatility has positioned this compound as an important intermediate in the synthesis of compounds for pharmaceutical and agrochemical research. nih.govumich.edu

Scope and Research Objectives Pertaining to this compound

Current research involving this compound is multifaceted, with several key objectives:

Development of Novel Synthetic Methodologies: A primary focus is the optimization of existing synthetic routes and the development of new, more efficient methods for the preparation of this compound and its derivatives. This includes the exploration of green chemistry principles to create more sustainable and environmentally friendly processes.

Synthesis of Biologically Active Molecules: A significant area of research is the use of this compound as a starting material for the synthesis of novel compounds with potential therapeutic applications. This includes the design and synthesis of new kinase inhibitors for cancer therapy, agents for the treatment of neurodegenerative diseases, and novel antifungal and antimicrobial compounds. mdpi.comumich.edunih.gov

Exploration of New Chemical Space: Researchers are utilizing this compound to construct unique and diverse molecular scaffolds. This includes the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which are of interest for their potential biological activities. researchgate.netwikipedia.org

Detailed Research Findings

The utility of this compound is best illustrated through its synthesis and subsequent chemical transformations.

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of this compound. Current time information in Bangalore, IN.igmpublication.org This reaction typically involves the formylation of a suitable precursor, such as a hydrazone, using a Vilsmeier reagent, which is a complex of a substituted amide (like dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃). mdpi.comresearchgate.net

Table 1: Synthesis of this compound and its Analogs via the Vilsmeier-Haack Reaction

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 1-(1-substituted-2-ylethylidene)-2-phenylhydrazine | POCl₃, DMF | 3-substituted-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde | - | igmpublication.org |

| Substituted acetophenone (B1666503) phenyl-1-carbonyl hydrazone | POCl₃, DMF, reflux 10h | 1-(3-substituted phenyl-4-formyl pyrazole-1-carbonyl)benzene | - | thermofisher.com |

| 1-methyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehyde precursor | POCl₃, DMF, 0°C then 80°C, 5-6h | 1-methyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehyde | Excellent | Current time information in Bangalore, IN. |

Reactions of this compound

The aldehyde group of this compound is a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

Condensation Reactions:

The Knoevenagel condensation is a prominent reaction where the aldehyde reacts with active methylene (B1212753) compounds to form new carbon-carbon bonds, leading to α,β-unsaturated compounds. sciforum.netorganic-chemistry.org

Table 2: Knoevenagel Condensation Reactions of Pyrazole-3-carbaldehydes

| Aldehyde | Active Methylene Compound | Catalyst/Solvent | Product | Yield | Reference |

| Benzaldehyde | Malononitrile | Glycine, DMSO | Arylidene derivative | - | researchgate.net |

| Benzaldehyde | Malononitrile | Catalyst 1, Ethanol | Benzylidene malononitrile | 100% | sciforum.net |

| 4-chlorobenzaldehyde | Various active methylene compounds | Boric acid, Ethanol | 2-alkylidene/arylidene derivatives | Good to Excellent |

Synthesis of Fused Heterocycles:

A significant application of this compound is in the synthesis of fused heterocyclic systems, which are often associated with diverse biological activities. For instance, it is a key precursor for the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. researchgate.netwikipedia.org

Table 3: Synthesis of Fused Heterocycles from Pyrazole-3-carbaldehydes

| Starting Pyrazole Derivative | Reagents and Conditions | Fused Heterocycle | Application/Significance | Reference |

| 5-amino-3-methyl-1-phenyl-1H-pyrazole | Aromatic aldehydes, ethyl pyruvate | Ethyl 3-methyl-1-phenyl-6-aryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylates | Spectroscopic characterization | |

| 5-amino-pyrazole | 1,3-dicarbonyl compounds, glacial AcOH | 1H-pyrazolo[3,4-b]pyridines | General synthetic strategy | researchgate.net |

| 6-chloro-3,4-dimethyl-5-nitrouracil | Ketone/aldehyde hydrazones | Pyrazolo[3,4-d]pyrimidines | Novel one-step synthesis | rsc.org |

| N-Pyrazolylamides | Nitriles | 1H-Pyrazolo[3,4-d]pyrimidines | Parallel medicinal chemistry | wikipedia.org |

Concluding Remarks

This compound stands as a testament to the power of a single, well-designed molecule to unlock a vast and diverse chemical space. Its strategic importance as a synthetic intermediate is firmly established, providing a reliable gateway to a plethora of pyrazole derivatives with significant potential in medicinal chemistry, agrochemicals, and material science. The ongoing research into its synthesis and reactivity continues to expand the toolkit of synthetic chemists, enabling the creation of novel and increasingly complex molecular architectures. As the quest for new and improved functional molecules persists, the role of versatile building blocks like this compound will undoubtedly remain central to the advancement of chemical research.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-7-3-2-5(4-8)6-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYJEYSRBCLJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427523 | |

| Record name | 1-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27258-32-8 | |

| Record name | 1-methyl-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-1H-pyrazole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 1h Pyrazole 3 Carbaldehyde and Its Derivatives

Established Synthetic Routes to 1-Methyl-1H-pyrazole-3-carbaldehyde

The preparation of this compound can be achieved through several synthetic pathways, with the Vilsmeier-Haack reaction being a prominent method. Oxidative approaches and other miscellaneous transformations also provide viable routes to this key intermediate.

Vilsmeier-Haack Formylation in the Context of Pyrazole (B372694) Carbaldehyde Synthesis

The Vilsmeier-Haack reaction is a widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrazole ring. ijpcbs.comnih.gov The reaction proceeds through an electrophilic substitution mechanism where a halomethyleniminium salt acts as the electrophile. ijpcbs.com

In the context of pyrazole synthesis, the Vilsmeier-Haack reaction can be used for both cyclization and formylation. For instance, hydrazones can undergo this reaction to yield pyrazole-4-carbaldehydes. nih.gov Specifically for N-alkylated pyrazoles, formylation typically occurs at the 4-position of the pyrazole ring. researchgate.net For example, N-alkyl-3,5-dimethyl-1H-pyrazoles have been successfully formylated at the C4-position using this method. researchgate.net The reaction conditions, such as temperature and the ratio of reagents, can significantly influence the outcome and yield of the formylation. nih.gov

While highly effective for many pyrazole derivatives, the success of the Vilsmeier-Haack formylation can be dependent on the substituents present on the pyrazole ring. Electron-withdrawing groups can decrease the reactivity of the pyrazole, sometimes leading to poor yields or failure of the reaction. arkat-usa.org

Oxidative Approaches for the Preparation of this compound

Oxidative methods provide an alternative route to this compound, typically starting from the corresponding alcohol or methyl group. The oxidation of pyrazolylmethanols to their corresponding aldehydes is a common strategy. researchgate.net Various oxidizing agents can be employed for this transformation, and the choice of reagent is crucial to avoid over-oxidation to the carboxylic acid. researchgate.net

For instance, the oxidation of (1,3-diaryl-1H-pyrazol-4-yl)methanol derivatives has been achieved in good yields using reagents like iron(III) chloride. researchgate.net Another approach involves the oxidation of a methyl group at the 3-position of the pyrazole ring. However, this transformation can be more challenging and may require specific reagents to achieve the desired aldehyde selectively.

Miscellaneous Synthetic Transformations Yielding this compound

Beyond the more common formylation and oxidation routes, other synthetic strategies have been developed to access pyrazole carbaldehydes. These methods often involve multi-step sequences or the use of specific starting materials.

One such approach involves the use of Grignard reagents. For example, 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole can be converted to its Grignard reagent, which can then be formylated to produce the corresponding pyrazole-4-carbaldehyde. arkat-usa.org This method offers a way to introduce the formyl group at a specific position through a halogen-metal exchange followed by reaction with a formylating agent.

Another strategy relies on the cyclocondensation of dicarbonyl compounds with hydrazine (B178648) derivatives. While this is a fundamental method for constructing the pyrazole ring itself, variations of this approach can lead to the formation of pyrazole carbaldehydes. beilstein-journals.org For example, the reaction of 1,3-dicarbonyl compounds with hydrazines can be tailored to produce pyrazoles with a formyl precursor at the desired position. beilstein-journals.org

Derivatization Strategies Initiated from this compound

The aldehyde functionality of this compound serves as a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse range of pyrazole derivatives. Condensation and nucleophilic addition reactions are two primary strategies for its derivatization.

Condensation Reactions of the Aldehyde Moiety in this compound

Condensation reactions involving the aldehyde group are a cornerstone for extending the molecular framework of this compound. These reactions typically involve the reaction of the aldehyde with a nucleophile, often containing an active methylene (B1212753) group or an amine, to form a new carbon-carbon or carbon-nitrogen double bond.

A classic example is the Knoevenagel condensation, where the pyrazole carbaldehyde reacts with compounds containing active methylene groups, such as malonic acid derivatives or ethyl cyanoacetate, in the presence of a base. umich.edu This leads to the formation of α,β-unsaturated compounds, which are valuable intermediates for further synthetic manipulations. For instance, the condensation of pyrazole-4-carbaldehydes with malonic acid yields the corresponding propenoic acids. umich.edu

Similarly, condensation with various amines, hydrazines, and related compounds leads to the formation of imines (Schiff bases), hydrazones, and oximes, respectively. researchgate.netpsu.edu These reactions are often straightforward and proceed in high yield. For example, the reaction of 1-methyl-3-(trifluoromethyl)-5-phenoxy-1H-pyrazole-4-carbaldehyde with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime. psu.edu These derivatives themselves can be important target molecules or can be used as intermediates for constructing more complex heterocyclic systems.

The following table summarizes representative condensation reactions starting from pyrazole carbaldehydes:

| Reactant | Product Type | Reference |

| Ethyl cyanoacetate | α,β-Unsaturated nitrile | umich.edu |

| Malonic acid | Propenoic acid | umich.edu |

| Substituted anilines | Imines (Schiff bases) | researchgate.net |

| Hydroxylamine | Oximes | psu.edu |

| Hydrazines | Hydrazones | researchgate.net |

Nucleophilic Addition Reactions Involving this compound

The electrophilic carbonyl carbon of the aldehyde group in this compound is susceptible to attack by a variety of nucleophiles. masterorganicchemistry.com This nucleophilic addition reaction leads to the formation of a tetrahedral intermediate, which upon workup, yields an alcohol or other addition products. masterorganicchemistry.com

Grignard reagents and organolithium compounds are powerful carbon-based nucleophiles that readily add to the aldehyde to form secondary alcohols. This reaction is a fundamental C-C bond-forming reaction and provides a direct route to more complex pyrazole derivatives with extended carbon skeletons.

The addition of other nucleophiles, such as cyanide ion (from a source like TMSCN), leads to the formation of cyanohydrins. These cyanohydrins are versatile intermediates that can be hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols.

The reduction of the aldehyde group itself is a form of nucleophilic addition, where a hydride ion (from reagents like sodium borohydride (B1222165) or lithium aluminum hydride) acts as the nucleophile. masterorganicchemistry.com This reaction provides a straightforward method for the synthesis of the corresponding primary alcohol, 1-methyl-1H-pyrazol-3-ylmethanol.

Functional Group Interconversions on the Pyrazole Nucleus of this compound Derivatives

The aldehyde functional group at the C3 position of the 1-methyl-1H-pyrazole ring is a versatile handle for a variety of chemical transformations. These interconversions allow for the synthesis of a broad spectrum of derivatives with diverse properties.

Key functional group interconversions include:

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. This transformation yields 1-methyl-1H-pyrazole-3-carboxylic acid, a crucial intermediate for the synthesis of amides and esters.

Reduction: The reduction of the aldehyde group leads to the formation of the corresponding alcohol, 1-methyl-1H-pyrazole-3-methanol.

Condensation Reactions: this compound can undergo condensation reactions with various nucleophiles. For instance, it reacts with amines to form Schiff bases and with active methylene compounds. It also reacts with semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives.

Amide Formation: The aldehyde can be converted into a carboxamide, such as 1-methyl-1H-pyrazole-3-carboxamide. chemicalbook.comnih.gov This transformation is significant as the amide functional group is a common feature in many biologically active molecules.

These functional group interconversions are fundamental in diversifying the derivatives of this compound, enabling the exploration of their chemical and biological potential.

Cross-Coupling Reactions for the Elaboration of this compound Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of pyrazole rings. ktu.edu To utilize the this compound scaffold in these reactions, it is typically first halogenated at a specific position on the pyrazole ring.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halogenated pyrazole with a boronic acid or ester. libretexts.orgorganic-chemistry.org It is a versatile method for introducing aryl or vinyl substituents onto the pyrazole core. nih.gov For instance, the Suzuki-Miyaura coupling of halogenated aminopyrazoles has been studied, though dehalogenation can be a competing side reaction. researchgate.net The reaction of ethyl 4-bromo-1H-pyrazole-5-carboxylate with phenylboronic acid has been shown to proceed with high yield. researchgate.net

Heck-Mizoroki Reaction: The Heck reaction couples a halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org This reaction has been used for the direct functionalization of pyrazoles, such as the reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes. clockss.orgresearchgate.netorganic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is used to introduce alkynyl moieties onto the pyrazole scaffold. The Sonogashira coupling of 3-iodo-1-methyl-1H-pyrazole with terminal alkynes has been reported to give the corresponding 3-(alkynyl)-1-methyl-1H-pyrazoles in good yields. arkat-usa.org

Ullmann-type Cross-Coupling: This reaction is used for C-N bond formation. For example, a one-pot approach to novel pyrazolo[3,4-c]pyrazoles utilizes the condensation of 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde with aromatic hydrazines, followed by a C–N Ullmann-type cross-coupling reaction under microwave irradiation. rsc.org

The table below summarizes representative examples of cross-coupling reactions on pyrazole scaffolds.

| Entry | Halogenated Pyrazole | Coupling Partner | Reaction Type | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1 | 1-Trityl-4-iodopyrazole | Methyl acrylate | Heck-Mizoroki | Pd(OAc)₂, P(OEt)₃, Et₃N | 1-Trityl-4-(2-methoxycarbonylvinyl)pyrazole | 95 | clockss.org |

| 2 | Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Suzuki-Miyaura | Pd catalyst | Ethyl 4-phenyl-1H-pyrazole-5-carboxylate | 93 | researchgate.net |

| 3 | 3-Iodo-1-methyl-1H-pyrazole | Phenylacetylene | Sonogashira | Pd/Cu catalyst | 1-Methyl-3-(phenylethynyl)-1H-pyrazole | 82 | arkat-usa.org |

Green Chemistry Approaches in the Synthesis of this compound Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazole derivatives, to develop more environmentally benign and efficient processes. ijsrch.comthieme-connect.com These approaches often focus on reducing waste, using less hazardous materials, and improving energy efficiency.

Key green chemistry strategies include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. tandfonline.comrsc.orgnih.gov The synthesis of various pyrazole derivatives has been successfully achieved using microwave assistance, including the condensation of chalcones with hydrazine hydrate. nih.govresearchgate.net

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source for chemical reactions. The use of ultrasound has been reported for the synthesis of substituted N-phenyl pyrazoles in an aqueous medium using a natural catalyst. ijsrch.com

Use of Green Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives, such as water, is a key aspect of green chemistry. One-pot, multi-component reactions in water have been developed for the synthesis of complex fused pyrazole systems. nih.gov The use of water as a solvent can sometimes accelerate reaction rates due to hydrophobic effects and hydrogen bonding. nih.gov

One-Pot Reactions: Designing synthetic routes that involve multiple steps in a single reaction vessel without isolating intermediates can improve efficiency and reduce waste. organic-chemistry.org An efficient, metal-free, one-pot synthesis of substituted pyrazoles from ketones, aldehydes, and hydrazine monohydrochloride has been developed. organic-chemistry.orgacs.org

Use of Natural or Reusable Catalysts: The development of catalysts that are non-toxic, abundant, and can be easily recovered and reused is a significant goal in green chemistry. Lemon peel powder has been used as a natural catalyst for the synthesis of N-phenyl pyrazoles. ijsrch.com

The following table highlights some green chemistry approaches for the synthesis of pyrazole derivatives.

| Approach | Reaction Type | Key Features | Reference |

| Microwave-Assisted Synthesis | Cyclization of chalcones | Reduced reaction time, solvent-free or reduced solvent | tandfonline.comnih.govresearchgate.net |

| Ultrasound-Assisted Synthesis | Condensation | Use of natural catalyst, aqueous medium | ijsrch.com |

| "On-Water" Synthesis | Multi-component reaction | Use of water as a solvent, high efficiency | nih.gov |

| One-Pot Synthesis | Condensation/Oxidation | High atom economy, reduced workup | organic-chemistry.orgacs.org |

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and economically viable.

Reactivity Profiles and Mechanistic Investigations of 1 Methyl 1h Pyrazole 3 Carbaldehyde

Electrophilic and Nucleophilic Reactivity of the Carbaldehyde Functionality in 1-Methyl-1H-pyrazole-3-carbaldehyde

The carbaldehyde group (-CHO) attached to the C3 position of the 1-methyl-1H-pyrazole ring is the primary site of reactivity. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. The pyrazole (B372694) ring, being an electron-rich aromatic system, can influence this reactivity, yet the fundamental reactions of the aldehyde group remain accessible.

Nucleophilic Addition: this compound readily undergoes nucleophilic addition reactions. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are expected to attack the carbonyl carbon to form secondary alcohols after acidic workup. While specific studies on this compound are not extensively detailed, the analogous reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methylmagnesium iodide to produce the corresponding secondary alcohol is well-documented, suggesting a similar reactivity profile for the 3-isomer. nih.gov

Condensation Reactions: The compound is an excellent substrate for various condensation reactions with carbon-based nucleophiles, particularly those derived from active methylene (B1212753) compounds. These reactions, such as the Knoevenagel and Claisen-Schmidt condensations, lead to the formation of new carbon-carbon bonds and are fundamental in constructing more complex molecular frameworks. umich.edusemanticscholar.org

Knoevenagel Condensation: In the presence of a basic catalyst, this compound reacts with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate, barbituric acid) to yield substituted alkenes. umich.edu These products are often highly functionalized and serve as intermediates for further synthetic transformations.

Aldol-type/Claisen-Schmidt Condensation: The reaction with methyl ketones, catalyzed by an acid or base, results in the formation of α,β-unsaturated ketones (chalcone analogues). semanticscholar.org These reactions demonstrate the electrophilicity of the pyrazole carbaldehyde and its ability to act as an electrophilic partner in C-C bond formation.

Reaction with Nitrogen Nucleophiles: Like other aldehydes, this compound reacts with primary amines and their derivatives, such as hydrazine (B178648) and hydroxylamine (B1172632), to form imines, hydrazones, and oximes, respectively. ekb.eg These reactions are crucial for synthesizing various heterocyclic systems and for creating derivatives with potential biological activity.

Table 1: Condensation Reactions of Pyrazole Carbaldehydes with Active Methylene Compounds

| Entry | Pyrazole Aldehyde Substrate | Active Methylene Reagent | Conditions | Product Type |

| 1 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Basic catalyst | 2-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)malononitrile |

| 2 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Barbituric Acid | Glacial Acetic Acid | 5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)barbituric acid |

| 3 | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Thiobarbituric Acid | Glacial Acetic Acid | 5-(1,3-Diphenyl-1H-pyrazol-4-ylmethylene)thiobarbituric acid |

| 4 | 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | Methyl Ketones (R-CO-CH₃) | NaOH or AcOH | 3-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-1-R-prop-2-en-1-one |

Note: This table presents data for structurally related pyrazole carbaldehydes to illustrate the typical reactivity, as detailed in broad reviews of the compound class. umich.edusemanticscholar.org

Reaction Mechanisms of Transformations Involving this compound

The transformations of this compound follow well-established mechanistic pathways characteristic of aldehydes.

Mechanism of Hydrazone Formation: The reaction with a hydrazine derivative commences with the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the pyrazole aldehyde. This step forms a zwitterionic tetrahedral intermediate. A rapid proton transfer from the nitrogen to the oxygen atom results in a neutral carbinolamine intermediate. Under acidic or basic catalysis, the hydroxyl group of the carbinolamine is protonated and subsequently eliminated as a water molecule, leading to the formation of a C=N double bond, yielding the final hydrazone product.

Mechanism of Knoevenagel Condensation: This base-catalyzed reaction begins with the deprotonation of the active methylene compound by a base (e.g., piperidine, triethylamine) to generate a resonance-stabilized carbanion (enolate). This carbanion then acts as a nucleophile, attacking the carbonyl carbon of this compound to form an alkoxide intermediate. Protonation of the alkoxide yields an aldol-type addition product. Typically, this intermediate readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to afford the thermodynamically stable α,β-unsaturated product.

Stereochemical Aspects of Reactions with this compound

The carbaldehyde functionality in this compound is a prochiral center. The carbonyl carbon is sp²-hybridized and planar, meaning a nucleophile can attack from either of its two faces (re or si face). If the attacking nucleophile is achiral and no other chiral influence is present, the reaction will produce a racemic mixture of enantiomers. However, the creation of a new stereocenter at this position can be controlled to favor one enantiomer over the other through asymmetric synthesis strategies.

Key approaches to achieve stereoselectivity include:

Use of Chiral Catalysts: A chiral Lewis acid or organocatalyst can coordinate to the carbonyl oxygen, creating a chiral environment around the aldehyde. This interaction makes one face of the carbonyl group sterically or electronically more accessible to an incoming nucleophile, leading to an enantiomerically enriched product. rsc.orgnih.gov

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the reacting molecule (either the pyrazole or the nucleophile) to direct the stereochemical outcome of the reaction. nih.govdntb.gov.ua After the key stereocenter-forming step, the auxiliary is removed, yielding the chiral product.

Use of Chiral Nucleophiles: The reaction with a stoichiometric amount of a chiral nucleophile can lead to the formation of diastereomeric products, which can often be separated.

While these principles are fundamental to asymmetric synthesis, and the structure of this compound is amenable to such transformations, specific and detailed studies demonstrating high stereoselectivity in reactions at its carbaldehyde center are not widely reported in the current scientific literature. The development of such stereoselective methodologies remains an area for further investigation.

Computational and Theoretical Studies on 1 Methyl 1h Pyrazole 3 Carbaldehyde and Its Analogs

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the molecular and electronic properties of 1-methyl-1H-pyrazole-3-carbaldehyde. These theoretical investigations offer a detailed perspective on the molecule's geometry and electron distribution.

Density Functional Theory (DFT) Applications to this compound Systems

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to optimize the molecular geometry and determine various thermochemical properties. asrjetsjournal.org This level of theory has been shown to provide reliable results for similar heterocyclic systems. asrjetsjournal.orgresearchgate.netrsc.org The optimized structure obtained from these calculations serves as the foundation for further analysis of the molecule's properties. asrjetsjournal.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps in this compound Derivatives

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. irjweb.com The HOMO is associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. irjweb.comnih.gov A smaller energy gap suggests that the molecule is more likely to undergo chemical reactions. nih.gov For pyrazole systems, these parameters are calculated to understand charge transfer interactions within the molecule. irjweb.com

Table 1: Frontier Molecular Orbital Energies and Energy Gap for a Pyrazole Derivative irjweb.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Electrostatic Surface Potential Mapping for Reactive Site Prediction in this compound

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. asrjetsjournal.orgnih.gov The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. nih.gov Regions of negative potential (often colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. researchgate.net For pyrazole carbaldehyde derivatives, MEP analysis helps in identifying the likely sites for chemical reactions. asrjetsjournal.org

Vibrational Spectroscopy Analysis through Computational Methods for this compound

Computational methods are extensively used to analyze the vibrational spectra of molecules, providing a deeper understanding of their structural dynamics. arxiv.orgcanterbury.ac.nz For pyrazole derivatives, theoretical vibrational frequencies are often calculated using DFT methods and compared with experimental data from FT-IR and Raman spectroscopy. researchgate.net This comparison helps in the accurate assignment of vibrational modes. researchgate.netrsc.org Potential Energy Distribution (PED) analysis is also employed to characterize the nature of these vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Correlation for this compound Systems

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a vital tool for structural elucidation. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the 1H and 13C NMR chemical shifts of organic molecules, including pyrazole systems. asrjetsjournal.orgresearchgate.net These calculated shifts are then correlated with experimental data to confirm the molecular structure. nih.govchemicalbook.com The accuracy of these predictions can be enhanced by considering solvent effects and employing appropriate levels of theory. asrjetsjournal.org

Table 2: Experimental 1H NMR Chemical Shifts for a 1-Methylpyrazole Derivative chemicalbook.com

| Proton | Chemical Shift (ppm) |

|---|---|

| H-A | 7.33 |

| H-B | 6.23 |

| H-C | 7.55 |

| CH3 | 3.88 |

Computational Determination of Reactivity Descriptors for this compound

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. asrjetsjournal.org These descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). asrjetsjournal.orgirjweb.com These values are calculated from the HOMO and LUMO energies and are instrumental in understanding the molecule's stability and reactivity trends. asrjetsjournal.orgirjweb.com For instance, chemical hardness is a measure of resistance to deformation of the electron cloud, with harder molecules being less reactive. irjweb.com

Table 3: Calculated Reactivity Descriptors for a Pyrazole Derivative asrjetsjournal.org

| Descriptor | Definition |

|---|---|

| Ionization Potential (IP) | -EHOMO |

| Electron Affinity (EA) | -ELUMO |

| Electronegativity (χ) | (IP + EA) / 2 |

| Chemical Potential (μ) | -(IP + EA) / 2 |

| Hardness (η) | (IP - EA) / 2 |

| Softness (S) | 1 / η |

| Electrophilicity Index (ω) | μ2 / (2η) |

Molecular Docking Simulations with this compound Derivatives

Molecular docking simulations serve as a powerful computational tool to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein. This in silico method is instrumental in understanding structure-activity relationships and guiding the rational design of more potent and selective inhibitors. For derivatives based on the 1-methyl-1H-pyrazole scaffold, molecular docking has been extensively used to elucidate their interaction mechanisms with a variety of biological targets, thereby explaining their observed biological activities.

Research in this area has explored how modifications to the pyrazole core influence binding energies and interactions with key amino acid residues within the active sites of various enzymes and receptors. These studies are crucial for optimizing lead compounds in drug discovery.

Interaction with Kinase Enzymes

Kinases are a significant class of enzymes often targeted in cancer therapy. Several studies have investigated the potential of pyrazole derivatives as kinase inhibitors. For instance, docking studies on 1H-pyrazole derivatives against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2) have been performed. researchgate.netnih.gov The results indicated that these compounds could be potential inhibitors for all three protein targets. researchgate.netnih.gov

In one such study, specific derivatives showed promising binding energies. All the tested ligands were observed to dock deeply within the binding pocket of the three proteins, forming significant hydrogen bonds. researchgate.netnih.gov Similarly, a series of 3-phenyl-4-(2-substituted phenylhydrazono)-1H-pyrazol-5(4H)-ones were synthesized and evaluated as VEGFR-2 inhibitors. The docking results for the most active compounds supported their potent in vitro activity, with one derivative, in particular, showing a higher inhibitory activity than the reference drug Sorafenib. nih.gov

Another study focused on pyrazole-4-carbaldehyde derivatives as potential inhibitors of CDC7 kinase. nih.gov The simulations revealed strong interactions and high binding free energies for the tested compounds within the CDC7-kinase active site. nih.gov The pyrazole moiety of the compounds was found to be situated within a binding cavity formed by both hydrophobic and hydrophilic residues, including Glu66, Ser181, Lys90, Met134, and Val195. nih.gov

| Derivative Class | Target Protein | PDB ID | Binding Energy / Score | Key Interacting Residues | Reference |

| Pyrazole-thiadiazole | VEGFR-2 | 2QU5 | -10.09 kcal/mol | Not specified | researchgate.netnih.gov |

| Pyrazole-thiadiazole | Aurora A | 2W1G | -8.57 kcal/mol | Not specified | researchgate.netnih.gov |

| Pyrazole-thiadiazole | CDK2 | 2VTO | -10.35 kcal/mol | Not specified | researchgate.netnih.gov |

| Pyrazole-4-carbaldehyde | CDC7-kinase | 355D | -44.53 kcal/mol (Binding Free Energy) | Glu66, Ser181, Lys90, Met134, Val195 | nih.gov |

| Pyrazol-5(4H)-one | VEGFR-2 | Not specified | IC50 = 8.93 nM | Not specified | nih.gov |

Inhibition of Carbonic Anhydrases

Carbonic anhydrases (CAs) are another important family of enzymes targeted by pyrazole-based inhibitors. Molecular docking studies have been performed to understand the binding modes of pyrazole derivatives to human CA isoforms I and II (hCA I and hCA II). A series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives demonstrated effective inhibition, with Ki values in the nanomolar range. nih.gov

The docking protocol was validated by redocking the co-crystallized ligand into the active site, and then the synthesized compounds were docked. The results showed that the thiocarbamoyl moiety of the pyrazole derivatives coordinated with the zinc ion (Zn²⁺) in the active site, a crucial interaction for CA inhibition. Furthermore, the compounds formed hydrogen bonds with key amino acid residues like His94, His96, His119, and Thr199, which helps to anchor the inhibitor within the active site. nih.gov

In a separate study, novel pyrazole-carboxamides bearing a sulfonamide moiety were synthesized and docked against hCA I and hCA II. nih.gov The most active compounds in vitro were selected for docking studies, which revealed that they had higher binding affinities for the CA receptors compared to the standard inhibitor Acetazolamide (AAZ). nih.gov

| Derivative Class | Target Protein | Inhibition Constant (Kᵢ) | Key Interactions | Reference |

| Dihydropyrazole | hCA I | 5.13–16.9 nM | Coordination with Zn²⁺; H-bonds with His94, Thr199 | nih.gov |

| Dihydropyrazole | hCA II | 11.77–67.39 nM | Coordination with Zn²⁺; H-bonds with His94, His96, His119 | nih.gov |

| Pyrazole-carboxamide | hCA I | 0.063–3.368 µM | Not specified | nih.gov |

| Pyrazole-carboxamide | hCA II | 0.007–4.235 µM | Better interactions than reference inhibitor AAZ | nih.gov |

Other Protein Targets

The versatility of the pyrazole scaffold allows its derivatives to be investigated as inhibitors for a wide range of other protein targets.

Antidepressant Targets: Novel pyrazole carbaldehyde derivatives were assessed for their potential antidepressant activity by docking them to the human serotonin (B10506) transporter (hSERT) protein (PDB ID: 5I73). The compounds showed promising docking results, with one derivative featuring a primary amine substituent exhibiting the most potent interactions, including Pi-alkyl interactions and hydrogen bonds with key amino acid residues. orientjchem.org

Antitubercular Targets: In the search for new antitubercular agents, pyrazole-3,5-diamine derivatives were docked with the Mtb Pks13 thioesterase domain (PDB: 5V3Y). The docking study of the most active compounds displayed excellent docking scores and significant hydrogen bonding interactions within the enzyme's active site. chemmethod.com

Anticancer Targets: Pyrazole-chalcone conjugates, synthesized from a pyrazole-4-carbaldehyde precursor, were evaluated as tubulin polymerization inhibitors. Docking studies against the colchicine-binding site of tubulin (PDB: 1SA0) helped to explain the structure-activity relationships, showing that the presence and position of methoxy (B1213986) groups on the aromatic rings significantly influenced the inhibitory effect. mdpi.com

These computational studies collectively highlight that derivatives structurally related to this compound are promising scaffolds for developing targeted inhibitors. Molecular docking simulations provide invaluable insights into their binding mechanisms, facilitating the design of new and more effective therapeutic agents.

Biological Activity and Pharmacological Potential of 1 Methyl 1h Pyrazole 3 Carbaldehyde Derivatives

Antimicrobial Activities of 1-Methyl-1H-pyrazole-3-carbaldehyde Conjugates

Derivatives of this compound have been extensively studied for their ability to combat microbial infections. By modifying the core structure, researchers have developed potent agents against a wide range of bacteria, fungi, and mycobacteria.

Antibacterial Efficacy Studies

The antibacterial potential of pyrazole (B372694) derivatives has been well-documented against both Gram-positive and Gram-negative bacteria. A series of novel pyrazole analogues demonstrated significant efficacy; for instance, one compound showed exceptional activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, outperforming the standard drug Ciprofloxacin. nih.gov Another derivative was highly active against the Gram-positive bacterium Streptococcus epidermidis, also with a MIC of 0.25 μg/mL. nih.gov

Furthermore, carbostyril derivatives synthesized from 1H-pyrazole-4-carbaldehyde have been evaluated against a panel of human pathogens. These compounds were tested against Bacillus subtilis, Clostridium tetani, Streptococcus pneumoniae (Gram-positive), and Salmonella typhi, Vibrio cholerae, Escherichia coli (Gram-negative), with some showing potency equal to or greater than commercial drugs. frontiersin.org The synthesis of pyrazole-1-sulphonamides and pyrazoline-1-thiocarboxamides has also yielded compounds with a moderate degree of potent antimicrobial activity. researchgate.net

| Compound/Derivative Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole Analogue 3 | Escherichia coli (Gram-negative) | 0.25 μg/mL | nih.gov |

| Pyrazole Analogue 4 | Streptococcus epidermidis (Gram-positive) | 0.25 μg/mL | nih.gov |

| Carbostyril derivatives of 1H-pyrazole-4-carbaldehyde | Bacillus subtilis, Clostridium tetani, Salmonella typhi, etc. | Potent activity, some equipotent to commercial drugs | frontiersin.org |

| Pyrazole-1-sulphonamides | Gram-positive and Gram-negative bacteria | Moderate to potent activity | researchgate.net |

Antifungal Efficacy Studies

In addition to antibacterial action, pyrazole derivatives have shown significant promise as antifungal agents. A synthesized pyrazole derivative exhibited high activity against Aspergillus niger with a MIC of 1 μg/mL, which was comparable to the standard antifungal Clotrimazole. nih.gov Carbostyril derivatives have also been screened against fungal pathogens like Aspergillus fumigatus and Candida albicans, demonstrating their broad-spectrum antimicrobial nature. frontiersin.org

Research into pyrazole amide derivatives has identified several compounds with good antifungal activity against Pythium ultimum. researchgate.net Specifically, compounds like 5-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide showed notable efficacy. researchgate.net Another study focused on pyrazole carboxamide derivatives, with some compounds establishing potent activity against various fungal strains. mdpi.com

| Compound/Derivative Type | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyrazole Analogue 2 | Aspergillus niger | 1 μg/mL | nih.gov |

| Carbostyril derivatives | Aspergillus fumigatus, Candida albicans | Significant activity | frontiersin.org |

| 5-chloro-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide | Pythium ultimum | Good activity | researchgate.net |

| Pyrazole carboxamide derivative (5a) | Fungal strains | Potent activity | mdpi.com |

Antitubercular Activity Investigations

The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents, and pyrazole derivatives have emerged as a promising class of compounds. A series of novel pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids were synthesized and tested against Mycobacterium tuberculosis H37Rv. Several of these compounds were found to be highly effective, with two derivatives exhibiting a MIC of 12.5 μg/mL, which is more potent than the standard drug rifampicin (B610482) (MIC = 40 μg/mL). researchgate.net

Another study involving piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivatives also reported significant antitubercular activity against the H37Rv strain. The most potent compound in this series, featuring a bromo substituent, displayed a MIC of 1.6 µg/mL, comparable to the first-line drug isoniazid. acs.org These findings underscore the potential of pyrazole-based compounds in developing new treatments for tuberculosis. mdpi.comresearchgate.net

Anti-inflammatory and Analgesic Properties of this compound Derivatives

Derivatives of pyrazole are well-known for their anti-inflammatory and analgesic effects, with the commercial drug Celecoxib (B62257) being a prominent example. rjptonline.org Research has explored novel derivatives with improved potency and safety profiles. One such compound, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423), demonstrated potent, dose-dependent reduction of carrageenin-induced paw edema, an effect two- to three-fold more potent than indomethacin (B1671933). nih.gov

FR140423 also exhibited significant anti-hyperalgesic effects in a yeast-induced pain model, proving to be five-fold more potent than indomethacin. nih.gov Uniquely, this compound also showed an analgesic effect in non-inflamed models, similar to morphine, which could be blocked by the opioid antagonist naloxone. nih.gov Other studies on 1-phenyl-1H-pyrazole derivatives and pyrazolo[3,4-c]pyrazole derivatives have also reported strong anti-inflammatory and appreciable analgesic activities. nih.govnih.gov

Antitumor and Anticancer Activity of this compound-Based Compounds

The development of pyrazole-based compounds as anticancer agents is an active area of research. These derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms of action. nih.gov A series of novel pyrazole carbaldehyde derivatives were designed as potential PI3 kinase inhibitors for breast cancer treatment. One derivative was identified as a highly potent inhibitor, exhibiting excellent cytotoxicity against MCF7 breast cancer cells with an IC₅₀ of 0.25 μM, which is significantly lower than the standard drug doxorubicin (IC₅₀ = 0.95 μM). nih.gov

Other studies have identified pyrazole derivatives that show potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Indole derivatives linked to a pyrazole moiety also displayed excellent cytotoxicity against several human cancer cell lines, including HCT116 (colon), MCF7 (breast), HepG2 (liver), and A549 (lung), with IC₅₀ values often better than doxorubicin. nih.gov Furthermore, some pyrazole derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), including resistant mutants. nih.gov

| Compound/Derivative Type | Target/Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Pyrazole carbaldehyde derivative | PI3 Kinase / MCF7 (Breast Cancer) | 0.25 μM | nih.gov |

| Indole-pyrazole derivative (33) | CDK2 | 0.074 µM | nih.gov |

| Indole-pyrazole derivative (34) | CDK2 | 0.095 µM | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidine derivative (24) | EGFR (wild-type) | 0.016 µM | nih.gov |

| 1H-pyrazolo[3,4-d]pyrimidine derivative (24) | EGFR (T790M mutant) | 0.236 µM | nih.gov |

Antiviral and Antiparasitic Efficacy Evaluations for this compound Derivatives

The broad biological activity of pyrazole derivatives extends to antiviral and antiparasitic applications. The structural diversity achievable from the pyrazole scaffold allows for the targeting of various pathogens responsible for viral and parasitic diseases.

Antiviral Efficacy

Researchers have synthesized and evaluated pyrazole derivatives against a range of viruses. A series of 4-substituted pyrazole derivatives, synthesized from 5-chloro-4-formyl-3-methyl-1-phenylpyrazole, were tested for their antiviral efficacy against the Newcastle disease virus (NDV). A hydrazone derivative and a thiazolidinedione derivative provided complete (100%) protection against NDV in embryonated chicken eggs. nih.gov Another pyrazolopyrimidine derivative from the same study offered 95% protection. nih.gov Other research has focused on pyrazole derivatives as potential inhibitors of the Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV), demonstrating the broad applicability of this chemical class in antiviral drug discovery. nih.gov

Antiparasitic Efficacy

Pyrazole-based compounds have shown significant potential against a variety of parasites.

Antiprotozoal Activity: Nitropyrazole derivatives, including 1-methyl-4-nitropyrazole, have demonstrated activity against Trichomonas vaginalis and Entamoeba invadens similar to the reference drug metronidazole. nih.govresearchgate.net For Chagas disease, 1-aryl-1H-pyrazole-imidazoline derivatives have been identified as promising candidates against Trypanosoma cruzi, with some compounds showing IC₅₀ values as low as 2.75 µM against intracellular amastigotes. researchgate.netscispace.com

Antileishmanial Activity: Various pyrazole hybrids have been evaluated against different Leishmania species. Trifluoromethylated pyrazole 2-amino-1,3,4-thiadiazole hybrids showed potent activity against Leishmania amazonensis. frontiersin.org Other studies on pyrazole and pyrano[2,3-c]pyrazole derivatives reported significant activity against Leishmania major, with some compounds having IC₅₀ values more potent than the standard drug Glucantime. mdpi.com

Antimalarial Activity: The pyrazole scaffold is a key pharmacophore in the development of antimalarial agents, targeting various pathways in the Plasmodium parasite. Substituted anilino pyrazoles have shown micromolar IC₅₀ values against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Methyl 5-amino-3-anisidinepyrazole-4-carboxylic acid, for example, demonstrated an IC₅₀ of 0.149 µmol/l. nih.gov

Anthelmintic Activity: A series of pyrazoline derivatives were tested for their activity against the parasitic worm Schistosoma mansoni. One compound was particularly active, with a 50% effective concentration (EC₅₀) of 6.2 μM against adult schistosomes. nih.gov

| Compound/Derivative Type | Parasite | Activity | Reference |

|---|---|---|---|

| 1-methyl-4-nitropyrazole | Trichomonas vaginalis | Activity similar to metronidazole | nih.govresearchgate.net |

| 1-aryl-1H-pyrazole-imidazoline (3j) | Trypanosoma cruzi | IC₅₀ = 2.75 µM | researchgate.netscispace.com |

| Trifluoromethylated pyrazole hybrid | Leishmania amazonensis | Potent activity | frontiersin.org |

| Pyrano[2,3-c]pyrazole (P12) | Leishmania major | IC₅₀ = 34.79 μg/mL | mdpi.com |

| Anilino-pyrazole (2l) | Plasmodium falciparum (CQ-resistant) | IC₅₀ = 12.14 µM | |

| Pyrazoline derivative (22) | Schistosoma mansoni | EC₅₀ = 6.2 µM | nih.gov |

Antidiabetic and Antioxidant Activities of Substituted Pyrazole Carbaldehydes

The pyrazole scaffold, a core component of various biologically active compounds, has demonstrated significant potential in the management of metabolic and oxidative stress-related conditions. Derivatives of pyrazole carbaldehydes, in particular, have been the subject of research exploring their dual efficacy as both antidiabetic and antioxidant agents.

Antidiabetic Activity:

Research into pyrazole derivatives has identified them as promising candidates for antidiabetic drugs. researchgate.net The therapeutic approach for type 2 diabetes mellitus often involves controlling postprandial hyperglycemia by inhibiting carbohydrate-digesting enzymes such as α-amylase and α-glucosidase. nih.gov Certain pyrazole derivatives have shown potent inhibitory activity against these enzymes. For instance, studies on compounds like 2-(5-methyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazine-1-carboxamide (Pyz-1) and 4-amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol (Pyz-2) revealed significant inhibition of both α-glucosidase and α-amylase, with potency comparable to the standard drug, Acarbose. nih.gov Other pyrazole derivatives, such as substituted pyrazole-3-ones and pyrazoline-fused indoles, have also been investigated for their hypoglycemic effects. nih.govsent2promo.com The versatility of the pyrazole nucleus allows for its incorporation into molecules that can act on various targets in diabetic pathways, including glucagon receptors and peroxisome proliferator-activated receptors (PPARs). researchgate.netnih.gov

Antioxidant Activity:

Many pyrazole carbaldehyde derivatives have exhibited substantial antioxidant properties. The mechanism underlying this activity is often attributed to their ability to act as radical scavengers. nih.govoaijse.com The antioxidant capacity is frequently evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. oaijse.comsemanticscholar.org

A study on a series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives found that compounds 4c and 4e, in particular, showed potent antioxidant activity when assessed by DPPH, nitric oxide, hydroxyl radical scavenging, and hydrogen peroxide methods. semanticscholar.org Similarly, certain 1,3-Diaryl-1H-pyrrazol-4-carbaldehydes have been identified as having significant antioxidant potential. oaijse.com The introduction of specific substituents onto the pyrazole ring system plays a crucial role in modulating this activity. For example, the presence of electron-donating groups on phenyl rings attached to the heterocycle can enhance the electron-donating capacity, thereby increasing antioxidant efficacy. researchgate.net Hydrazone derivatives incorporating pyrazole-4-carbaldehydes have also been synthesized and shown to possess notable radical scavenging activity. derpharmachemica.com

The following table summarizes findings on the antioxidant activity of selected substituted pyrazole carbaldehydes.

| Compound Series | Assay Method(s) | Key Findings | Reference |

| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes | DPPH, Nitric oxide, Hydroxyl radical, H2O2 | Compounds with electron-donating groups at the para position of the phenyl ring (4c, 4e) showed potent activity. | semanticscholar.org |

| 1,3-Diaryl-1H-pyrrazol-4-carbaldehydes | DPPH | Compounds Ia, Ib, and Ie exhibited significant antioxidant potential compared to the ascorbic acid standard. | oaijse.com |

| Hydrazones of Pyrazole-4-carbaldehydes | DPPH | Derivatives with chlorine substituents displayed significant radical scavenging activity. | derpharmachemica.com |

| Pyrazole Derivatives (Pyz-1, Pyz-2) | Various antioxidant assays | The compounds demonstrated considerable antioxidant and radical scavenging abilities. | nih.gov |

Neurological Disorder Modulatory Potential of this compound Derivatives

The pyrazole nucleus is a privileged scaffold in the development of novel therapeutics for neurological disorders, including Alzheimer's disease and depression. researchgate.net Derivatives synthesized from pyrazole carbaldehydes have been shown to interact with key biological targets implicated in the pathophysiology of these conditions.

One of the primary strategies in Alzheimer's disease therapy is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine. A series of 3-aryl-1-phenyl-1H-pyrazole derivatives, prepared from pyrazole carbaldehyde precursors, demonstrated good inhibitory activity against AChE. nih.gov For example, N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine (3e) was identified as a potent AChE inhibitor. nih.gov

In addition to AChE, monoamine oxidase (MAO) enzymes are significant targets for neurological disorders. MAO-A and MAO-B are involved in the metabolism of monoamine neurotransmitters, and their inhibition can be beneficial in treating depression and neurodegenerative diseases. nih.gov Several pyrazole derivatives have shown selective inhibition of MAO-B. nih.gov Specifically, N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine (3f) was found to be a highly selective MAO-B inhibitor. nih.gov The development of dual inhibitors of both AChE and MAO-B from a single molecular scaffold is considered an effective approach for treating the multifactorial nature of Alzheimer's disease. researchgate.net

Furthermore, other pyrazole-containing compounds have been investigated for their neuroprotective effects. N-propananilide derivatives bearing a pyrazole ring have shown protective activity in a 6-hydroxydopamine (6-OHDA)-induced neurotoxicity model, suggesting potential applications in Parkinson's disease. nih.gov Docking experiments have helped to confirm the neuropharmacological mechanisms of action, showing strong affinity of pyrazoline derivatives towards targets like MAO and AChE. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Target Modulation by this compound Scaffolds

The biological activity of pyrazole carbaldehyde derivatives is highly dependent on the nature and position of substituents on the pyrazole and any associated aryl rings. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these compounds for specific biological targets.

For Antioxidant Activity: SAR studies on 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives revealed that the electronic properties of the substituents on the phenyl ring significantly influence antioxidant capacity. The presence of electron-donating groups (e.g., hydroxyl, methoxy) at the para position of the phenyl nucleus was found to confer maximum antioxidant and anti-inflammatory activity. semanticscholar.org This is attributed to the increased ability of the molecule to donate an electron or hydrogen atom to neutralize free radicals. researchgate.net In another series of hydrazone derivatives of pyrazole-4-carbaldehydes, compounds containing chlorine substituents on the aryl ring exhibited significant radical scavenging activity, highlighting the role of halogens in modulating antioxidant potential. derpharmachemica.com

For Neurological Disorder Targets: In the context of AChE and MAO inhibition by 3-aryl-1-phenyl-1H-pyrazole derivatives, the substituents on the aryl rings at the 3-position and on the imine nitrogen are critical. The specific substitutions differentiate the compounds' potency and selectivity for AChE versus MAO-B. For instance, a chlorophenyl group at the 3-position combined with a benzenamine group on the imine nitrogen resulted in the potent AChE inhibitor (compound 3e). nih.gov In contrast, a fluorophenyl group at the 3-position coupled with a simple methanamine group yielded a highly selective MAO-B inhibitor (compound 3f). nih.gov These findings indicate that subtle structural modifications can finely tune the pharmacological profile of the pyrazole scaffold.

For Other Biological Targets: While outside the direct scope of this section, SAR studies on pyrazole derivatives against other targets, such as cancer cells, have also provided valuable insights. For example, the inhibitory effects of 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives on A549 lung cancer cells were found to correlate with the compound's lipophilicity (LogP value). nih.govnih.gov This underscores the importance of physicochemical properties in determining the biological activity of pyrazole-based scaffolds.

Proposed Mechanisms of Biological Action for this compound Scaffolds

The diverse pharmacological effects of this compound derivatives stem from their ability to interact with various enzymes and biological pathways. The proposed mechanisms are tailored to the specific therapeutic area.

Antidiabetic Mechanism: The primary proposed mechanism for the antidiabetic action of pyrazole derivatives is the inhibition of key digestive enzymes. By inhibiting α-glucosidase and α-amylase in the gastrointestinal tract, these compounds can delay the breakdown of carbohydrates into glucose. nih.gov This leads to a slower absorption of glucose into the bloodstream, thereby reducing postprandial blood glucose spikes, a critical aspect of managing type 2 diabetes. researchgate.netnih.gov

Antioxidant Mechanism: The antioxidant mechanism of pyrazole carbaldehydes is based on their capacity for radical scavenging. These compounds can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and other free radicals. oaijse.comresearchgate.net The pyrazole ring system, often in conjunction with substituted aromatic rings, can stabilize the resulting radical through resonance. The presence of electron-donating substituents further enhances this activity by increasing the electron density on the molecule, making it a more effective radical scavenger. semanticscholar.orgresearchgate.net This action helps to mitigate oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.

Neuromodulatory Mechanism: For neurological disorders like Alzheimer's disease, the proposed mechanism involves the modulation of neurotransmitter levels through enzyme inhibition.

Acetylcholinesterase (AChE) Inhibition: By binding to and inhibiting AChE, pyrazole derivatives prevent the breakdown of acetylcholine in the synaptic cleft. The resulting increase in acetylcholine levels enhances cholinergic neurotransmission, which is beneficial for cognitive function. nih.govresearchgate.net

Monoamine Oxidase (MAO) Inhibition: Pyrazole derivatives can inhibit MAO-A and/or MAO-B. Inhibition of these enzymes leads to increased levels of monoamine neurotransmitters (e.g., dopamine, serotonin (B10506), norepinephrine) in the brain. nih.gov MAO-B inhibition is particularly relevant for neurodegenerative diseases as it can reduce the production of neurotoxic byproducts and oxidative stress. researchgate.net The ability of some pyrazole scaffolds to inhibit both AChE and MAO-B simultaneously presents a multi-target therapeutic strategy for the complex pathology of Alzheimer's disease. nih.gov

Advanced Applications of 1 Methyl 1h Pyrazole 3 Carbaldehyde in Diverse Fields of Research

Role in Medicinal Chemistry and Drug Discovery Pipelines

The pyrazole (B372694) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutic agents. nih.gov Consequently, 1-methyl-1H-pyrazole-3-carbaldehyde serves as a valuable starting material in drug discovery pipelines, enabling the construction of diverse molecular architectures with potential pharmacological activity. chembk.com The aldehyde functional group provides a reactive handle for elaboration into a wide range of functional groups and heterocyclic systems, allowing chemists to systematically explore structure-activity relationships.

Research has shown that derivatives synthesized from pyrazole carbaldehydes exhibit a broad spectrum of biological activities. umich.edu These derivatives are investigated for their potential as novel therapeutics in several key areas. For instance, the modification of the aldehyde group has led to the development of compounds evaluated for antidepressant, anticonvulsant, antitumor, and antiangiogenic properties. dntb.gov.uaontosight.ai The pyrazole scaffold is a key feature in modern kinase inhibitors, and building blocks like this compound are instrumental in creating libraries of compounds for screening against such targets. nih.gov

Table 1: Investigated Therapeutic Areas for Pyrazole-Based Compounds

| Therapeutic Area | Rationale for Investigation | Key Structural Motif |

|---|---|---|

| Oncology | Inhibition of kinases, antiangiogenic effects | Pyrazole-substituted heterocycles |

| Neurology | Modulation of CNS receptors and enzymes | Pyrazole carboxamides and hydrazones |

| Infectious Diseases | Antimicrobial and antiviral activity | Fused pyrazole systems |

Contributions to Agrochemical Development: Herbicides and Fungicides Derived from this compound

In modern agriculture, the pyrazole core is a key component in many commercial pesticides and herbicides, valued for its ability to protect crops from a wide range of diseases and pests. scielo.br this compound functions as a critical intermediate in the synthesis of new agrochemicals, particularly fungicides. chembk.comchemimpex.com Its structure allows for the creation of novel active ingredients designed to overcome resistance to existing treatments. usda.gov

A prominent example is the development of novel pyrazole acyl(thio)urea derivatives designed as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a major class of fungicides. usda.gov In this research, derivatives of 1-methyl-pyrazole were synthesized and showed potent fungicidal activity against a panel of important plant pathogens. For example, compounds derived from a similar pyrazole core demonstrated significantly better efficacy against Sclerotinia sclerotiorum (white mold) than the commercial fungicide bixafen (B1247100) and activity comparable to fluxapyroxad. usda.gov This highlights the role of the N-methyl pyrazole moiety, accessible from precursors like this compound, in designing next-generation crop protection agents. The development of such compounds is crucial for managing fungal pathogens in crops worldwide. scielo.brusda.gov

Table 2: Fungicidal Activity of Pyrazole Derivatives Against Sclerotinia sclerotiorum

| Compound | EC50 (µg/mL) | Reference |

|---|---|---|

| Derivative 9b * | 0.97 | usda.gov |

| Derivative 9g * | 1.31 | usda.gov |

| Derivative 9a * | 2.63 | usda.gov |

| Fluxapyroxad (Commercial Fungicide) | 0.71 | usda.gov |

| Bixafen (Commercial Fungicide) | 9.15 | usda.gov |

*Note: Derivatives 9a, 9b, and 9g are N-((substituted-[1,1'-biphenyl]-2-yl)carbamoyl)-1-methyl-1H-pyrazole-4-carboxamides, showcasing the utility of the 1-methyl-pyrazole scaffold.

Utility in Materials Science: Polymers and Coatings Research Incorporating this compound

The application of pyrazole derivatives extends into materials science, where their unique chemical and physical properties are leveraged to create novel polymers and coatings. chemimpex.com While this is an emerging area of research for this compound specifically, the reactivity of the aldehyde and the stability of the pyrazole ring make it a promising candidate for incorporation into polymer backbones or as a functional side group.

The aldehyde group can participate in polymerization reactions, such as condensations with amines or phenols, to form new types of resins or thermosetting polymers. The nitrogen-rich pyrazole ring can impart desirable characteristics to materials, such as enhanced thermal stability, specific optical properties, or the ability to coordinate with metal ions for creating functional materials or sensors. Research into related pyrazole compounds suggests potential applications in developing polymers with tailored mechanical and thermal properties. chemimpex.comchemimpex.com

This compound as a Reagent in Exploratory Organic Synthesis

Beyond its direct applications as a precursor, this compound is a versatile reagent in its own right for exploratory organic synthesis. chembk.comumich.edu The aldehyde group is a key functional handle that can undergo a vast array of chemical transformations, making the compound a foundational building block for more complex molecular structures. umich.edu

Key reactions involving this compound include:

Condensation Reactions: It readily reacts with compounds containing active methylene (B1212753) groups, amines, hydroxylamine (B1172632), and semicarbazides. umich.edu These reactions are fundamental for constructing larger heterocyclic systems, such as pyrazolopyrimidines or Schiff bases, which are themselves scaffolds for further chemical exploration.

Oxidation: The aldehyde can be easily oxidized to the corresponding 1-methyl-1H-pyrazole-3-carboxylic acid. scielo.br This carboxylic acid is another important intermediate, providing a different reactive point for forming amides, esters, and other derivatives.

Reduction and Addition: The aldehyde carbonyl can be reduced to a primary alcohol (1-methyl-1H-pyrazol-3-yl)methanol or undergo addition reactions with organometallic reagents (e.g., Grignard reagents) to create secondary alcohols. umich.edu These transformations open up pathways to a different class of substituted pyrazoles.

This synthetic versatility allows chemists to use this compound as a divergent starting point, enabling the efficient synthesis of a wide library of pyrazole-containing compounds for screening in drug discovery and materials science. umich.edu

Future Research Directions and Unexplored Avenues for 1 Methyl 1h Pyrazole 3 Carbaldehyde

Emerging Synthetic Methodologies for Enhanced Efficiency of 1-Methyl-1H-pyrazole-3-carbaldehyde Production

One promising approach involves the use of novel catalytic systems. For instance, nano-ZnO has been shown to be an effective catalyst in a green protocol for the synthesis of 1,3,5-substituted pyrazoles, offering excellent yields and short reaction times. nih.gov Exploring other nanocatalysts and optimizing reaction conditions could lead to even more efficient and environmentally friendly synthetic routes.

Furthermore, one-pot multicomponent reactions (MCRs) are gaining popularity due to their ability to construct complex molecules in a single step, adhering to principles of atom and step economy. nih.gov The application of MCRs to the synthesis of this compound and its derivatives could significantly streamline the production process. nih.gov Additionally, flow chemistry presents an opportunity for continuous and scalable synthesis, potentially offering better control over reaction parameters and improving safety and efficiency. enamine.net The development of methods that provide high regioselectivity, avoiding the formation of unwanted isomers, remains a significant goal. mdpi.comnih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Novel Catalysis | Higher yields, shorter reaction times, greener processes. nih.gov | Exploration of new nanocatalysts and optimization of reaction conditions. |

| One-Pot Multicomponent Reactions (MCRs) | Increased efficiency, atom and step economy. nih.gov | Design of novel MCRs for the synthesis of pyrazole (B372694) derivatives. nih.gov |

| Flow Chemistry | Continuous production, improved scalability and safety. enamine.net | Development of flow reactor-based syntheses for pyrazole compounds. enamine.net |

| Regioselective Synthesis | Simplified purification, higher yields of desired product. mdpi.comnih.gov | Design of reactions that favor the formation of a single regioisomer. mdpi.com |

Advanced Mechanistic Studies and Reaction Pathway Elucidation for this compound Transformations

A deeper understanding of the reaction mechanisms underlying the transformations of this compound is crucial for optimizing existing reactions and designing new ones. Advanced computational and experimental techniques will be instrumental in elucidating these pathways.

Computational approaches, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into reaction mechanisms and help predict the outcome of new transformations. connectjournals.com Spectroscopic techniques, including in-situ monitoring of reactions using methods like NMR and IR spectroscopy, can provide real-time data on the formation of intermediates and products, offering a detailed picture of the reaction progress. acs.orgdntb.gov.ua

Isotope labeling studies, where specific atoms in the starting material are replaced with their isotopes, can be a powerful tool for tracing the path of atoms throughout a reaction, thereby confirming or refuting proposed mechanisms. By combining these advanced techniques, researchers can gain a comprehensive understanding of the factors that govern the reactivity and selectivity of this compound, paving the way for more rational and efficient synthetic strategies.

Novel Biological Targets and Therapeutic Applications for this compound Derivatives

The pyrazole scaffold is a well-established pharmacophore, and derivatives of this compound hold significant promise for the development of new therapeutic agents. mdpi.comconnectjournals.com Future research will focus on identifying novel biological targets and exploring a wider range of therapeutic applications.

Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic areas, including:

Anticancer Agents: Pyrazole derivatives have shown efficacy against various cancer cell lines, with mechanisms that include the inhibition of kinases like CDK1 and PI3 kinase, induction of apoptosis, and cell cycle arrest. nih.govnih.govrsc.org Further exploration of their activity against a broader range of cancer types and the elucidation of their precise mechanisms of action are key research directions. nih.govnih.gov

Anti-inflammatory Agents: Some pyrazole compounds have demonstrated potent anti-inflammatory activity by inhibiting phosphodiesterase 4 (PDE4). nih.gov Investigating their potential for treating inflammatory diseases is a promising avenue.